
tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride
Vue d'ensemble
Description
tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of tert-butyl groups attached to the piperazine ring, which imparts unique chemical properties to the compound. This compound is often used in organic synthesis and has various applications in scientific research.
Mécanisme D'action
Target of Action
Tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is a compound useful in organic synthesis . It is used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances .
Mode of Action
The compound undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives . This reaction is a key step in the synthesis of many bioactive molecules and piperazine containing drug substances .
Biochemical Pathways
It is known that the compound is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These molecules can affect a variety of biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
The compound is soluble in dmso, ethyl acetate, methanol, and water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound is used in the synthesis of monosubstituted piperazine intermediates of many bioactive molecules . These molecules can have a variety of effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
The compound should be stored in an inert atmosphere at 2-8°C . It is sensitive to air , suggesting that exposure to oxygen could potentially influence its action, efficacy, and stability. The compound’s solubility in various solvents could also influence its action in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride typically involves the protection of piperazine with tert-butyl groups. One common method is the Buchwald-Hartwig amination, where piperazine is reacted with tert-butyl halides in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving solvent-free conditions and the use of iodine as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups can be replaced by other functional groups.
Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives.
Common Reagents and Conditions:
Reagents: Common reagents include tert-butyl halides, aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products: The major products formed from these reactions are often substituted piperazine derivatives, which can be further used in the synthesis of bioactive molecules and drug substances .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is used as a building block for the preparation of various piperazine derivatives. It is particularly useful in the synthesis of monosubstituted piperazines and indazole DNA gyrase inhibitors .
Biology and Medicine: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is an impurity of Olaparib, a drug used in cancer treatment .
Industry: In industrial applications, this compound is used in the production of polymers and other materials that require piperazine derivatives as intermediates .
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-piperazinecarboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride
Uniqueness: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of two tert-butyl groups, which provide enhanced steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
tert-butyl 3-tert-butylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-12(2,3)10-9-15(8-7-14-10)11(16)17-13(4,5)6;/h10,14H,7-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADRPFQADWMMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723027 | |
| Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886779-61-9 | |
| Record name | tert-Butyl 3-tert-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride](/img/structure/B1439902.png)
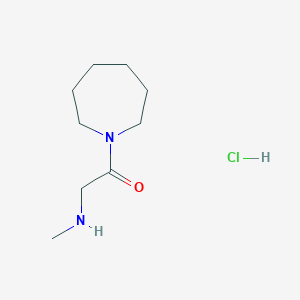

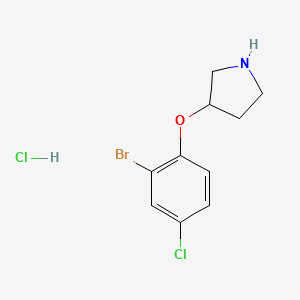
![1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1439909.png)
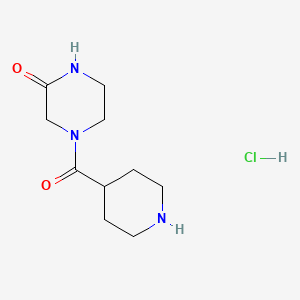
![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
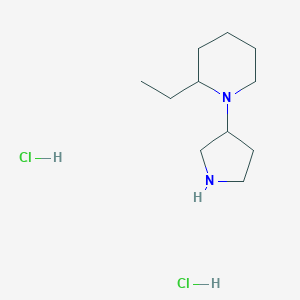
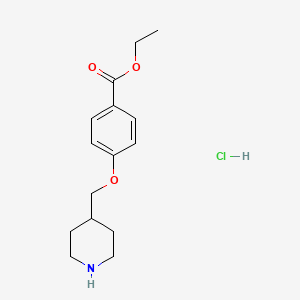
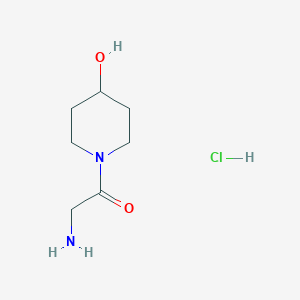
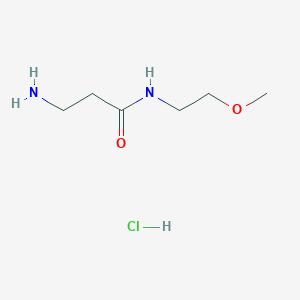
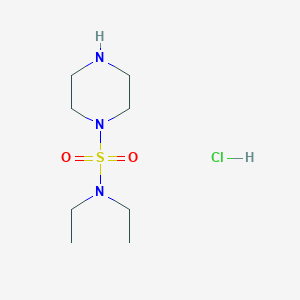
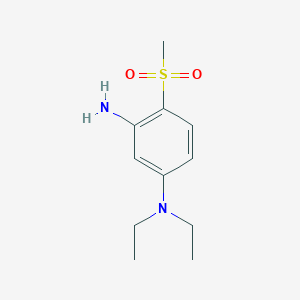
![3-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439924.png)
